![molecular formula C9H11Cl2N3O2 B1491194 2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride CAS No. 2097980-06-6](/img/structure/B1491194.png)
2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride
概要
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and one of its sp2 orbitals contains a lone pair of electrons .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as a base, forming salts upon reaction with acids. They can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, pyridine is a colorless liquid with a distinct, unpleasant odor. It is miscible with water and most organic solvents .科学的研究の応用
Synthetic Chemistry Applications
A key focus in the scientific literature is the synthesis and chemical transformations of related pyrrolopyridine derivatives. For instance, studies describe the efficient synthesis of pyrrolopyridine and pyrrolidine-2,4-diones through condensation reactions and cyclization processes. These synthetic routes offer access to diverse heterocyclic compounds that are of interest due to their potential biological activities and applications in material science. The one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from 1,3-diones and 2-(aminomethyl)pyridine showcases the utility of these compounds in constructing complex heterocyclic systems efficiently (Klappa, Rich, & McNeill, 2002). Additionally, the Lewis acid-promoted cascade reaction of primary amines with 2-butynedioate and propargylic alcohol to synthesize 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones illustrates the versatility of these pyrrolopyridine scaffolds in organic synthesis (Yin et al., 2013).
Biological Activity Studies
Research into the biological activity of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives highlights the potential therapeutic applications of these compounds. The synthesis and examination of antitumor and antimicrobial activities provide insights into their utility in developing new treatments. Specific derivatives have shown activity against C. albicans and S. aureus, suggesting their potential as antimicrobial agents (Wójcicka et al., 2017).
Material Science Applications
In the realm of material science, pyrrolopyridine derivatives are explored for their luminescent properties. Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, for example, demonstrate strong fluorescence and solubility in common organic solvents, which is beneficial for electronic and photonic applications. The distinct optical and electrochemical properties of these polymers underline their potential in developing new materials for electronic devices (Zhang & Tieke, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-aminoethyl)pyrrolo[3,4-c]pyridine-1,3-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-2-4-12-8(13)6-1-3-11-5-7(6)9(12)14;;/h1,3,5H,2,4,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBPBHFXRLGQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




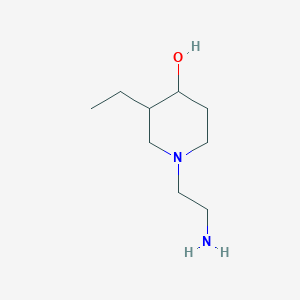
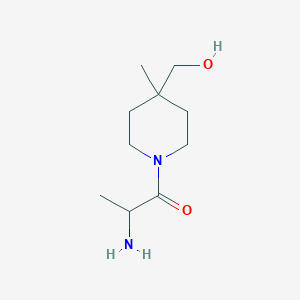

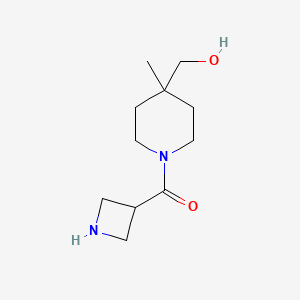
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1491124.png)

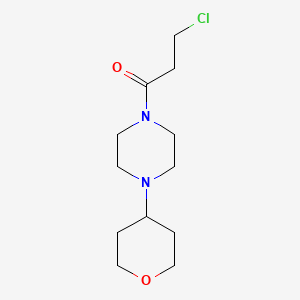
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1491128.png)
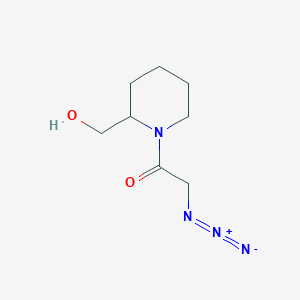
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491130.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)